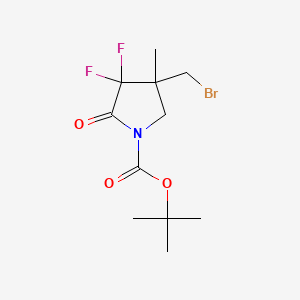
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with bromomethyl, difluoro, and oxo groups, along with a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl and difluoro groups. The tert-butyl ester is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps to maintain consistent quality and efficiency. Safety measures are also crucial due to the reactive nature of some intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while hydrolysis would produce the carboxylic acid form.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoro groups may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of the more complex pyrrolidine structure.
4-tert-Butylbenzyl bromide: Features a benzyl bromide group with a tert-butyl substituent.
Uniqueness
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provide specific reactivity and potential applications not found in simpler compounds. The presence of both bromomethyl and difluoro groups, along with the pyrrolidine ring, makes it a versatile intermediate for various synthetic and research purposes.
Properties
Molecular Formula |
C11H16BrF2NO3 |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrF2NO3/c1-9(2,3)18-8(17)15-6-10(4,5-12)11(13,14)7(15)16/h5-6H2,1-4H3 |
InChI Key |
ZZZRZBGGDYFOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C1(F)F)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















